Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride
Overview
Description
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized by a variety of methods. For example, a simple and efficient iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2 (3 H)-ones has been developed . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .
Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
The chemical reactions of oxadiazoles can vary widely depending on the specific compound and its substituents. For example, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazoles can vary depending on the specific compound and its substituents. For example, some oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations .
Scientific Research Applications
Synthesis and Characterization
- Novel carbazole derivatives, including the target compound, have been synthesized for potential antibacterial, antifungal, and anticancer activities. These derivatives were synthesized from carbazole, followed by various chemical reactions, and their structures were confirmed through UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (Sharma, Kumar, & Pathak, 2014).
Biological Evaluation
- Certain carbazole derivatives, which are structurally related to the target compound, exhibited significant antibacterial and antifungal activity, as well as potential anticancer properties against human breast cancer cell line MCF7 (Sharma, Kumar, & Pathak, 2014).
Antifungal Activity
- A related study synthesized 5-(4-(benzyloxy)substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thione Mannich bases, demonstrating promising antifungal activity against various human pathogenic fungal strains. Molecular docking studies were also conducted to explore their potential as antifungal drugs (Nimbalkar et al., 2016).
Antimicrobial and Antioxidant Activities
- Other studies on 1,3,4-oxadiazole derivatives have shown antimicrobial and antioxidant activities. For instance, some derivatives exhibited significant antibacterial and antifungal activities, as well as radical scavenging properties (Saundane, Verma, & Katkar, 2013).
Anticancer Properties
- Some 1,3,4-oxadiazole derivatives have been evaluated for their anticancer properties. For example, certain compounds showed activity against breast cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).
Antiviral Activity
- The antiviral activity of novel 1,3,4-oxadiazole-derived α-aminophosphonates/α-aminophosphonic acids against the avian coronavirus infectious bronchitis virus has been investigated. Compounds showed strong virucidal activity, highlighting their potential for developing new virucidal products (Hkiri et al., 2022).
Colorimetric Sensors
- 1,3,4-oxadiazole compounds have been used to develop novel anion sensors with colorimetric properties for F− sensing. These sensors showed significant optical shifts upon addition of F−, demonstrating their potential in chemical sensing applications (Ma et al., 2013).
Mechanism of Action
Target of Action
Oxadiazole derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of biological activities . They have been utilized in various fields such as material science, medicinal chemistry, and high energy molecules .
Mode of Action
It is known that the presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
Oxadiazole derivatives have been known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxadiazole derivatives have been known to exhibit a variety of effects due to their broad spectrum of biological activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain oxidoreductase enzymes, which are involved in redox reactions within cells . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can induce apoptosis in cancer cells by activating caspases, a family of protease enzymes that play essential roles in programmed cell death . Furthermore, it affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA, interfering with the replication process and leading to cell cycle arrest . Additionally, this compound inhibits specific enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . These interactions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that its efficacy in inducing apoptosis and inhibiting cell proliferation remains consistent over several weeks . Its stability and activity may decrease over extended periods, necessitating proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize side effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within cells . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and the nucleus . This localization is essential for its activity, as it allows the compound to interact with its molecular targets effectively .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly found in the mitochondria, where it can induce mitochondrial dysfunction and trigger apoptosis . Additionally, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments .
properties
IUPAC Name |
N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8;/h2-6,11H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTRWBPIDRYMDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C(O1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1158371-89-1 | |
Record name | methyl[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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